molecular formula C25H33N3O2 B11381276 2,2-dimethyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2,2-dimethyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B11381276
M. Wt: 407.5 g/mol
InChI Key: KTSOTSGRXIIKMB-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butyl Chain: The butyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Coupling with the Propanamide Moiety: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure.

    Materials Science: The compound could be used in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-DIMETHYL-N-(2-PYRIMIDINYL)PROPANAMIDE
  • 2,2-DIMETHYL-N-(4-METHYL-PYRIDIN-2-YL)-PROPIONAMIDE
  • 2,2-DIMETHYL-N-(6-METHYL-PYRIDIN-2-YL)-PROPIONAMIDE

Uniqueness

What sets 2,2-DIMETHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE apart is its unique combination of a benzodiazole ring with a propanamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C25H33N3O2/c1-19-10-9-11-20(18-19)30-17-8-7-16-28-22-13-6-5-12-21(22)27-23(28)14-15-26-24(29)25(2,3)4/h5-6,9-13,18H,7-8,14-17H2,1-4H3,(H,26,29)

InChI Key

KTSOTSGRXIIKMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C

Origin of Product

United States

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